molecular formula C50H44O7 B129968 (2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4- CAS No. 574749-29-4

(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-

Cat. No. B129968
M. Wt: 756.9 g/mol
InChI Key: FILSGIZVGHJADS-XMCAQRGJSA-N
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Description

(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4- is a useful research compound. Its molecular formula is C50H44O7 and its molecular weight is 756.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4- including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound (2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4- involves the synthesis of the benzopyran core followed by the addition of the phenylmethoxy groups at specific positions.

Starting Materials
4-hydroxycoumarin, phenylmagnesium bromide, 4-bromobenzaldehyde, 3,4-bis(bromomethyl)phenol, phenylboronic acid, copper(I) iodide, potassium carbonate, palladium(II) acetate, triethylamine, dichloromethane, toluene, ethanol, diethyl ethe

Reaction
Synthesize 4-hydroxycoumarin from salicylaldehyde and ethyl acetoacetate via the Knoevenagel condensation reaction, React 4-hydroxycoumarin with phenylmagnesium bromide to form the corresponding phenylcoumarin, React 4-bromobenzaldehyde with the phenylcoumarin to form the intermediate benzopyran core, React 3,4-bis(bromomethyl)phenol with phenylboronic acid in the presence of copper(I) iodide and potassium carbonate to form the bis(phenylmethoxy)phenol, Add the bis(phenylmethoxy)phenol to the benzopyran core in the presence of palladium(II) acetate, triethylamine, and dichloromethane to form the desired compound, Purify the product by column chromatography using a mixture of toluene and ethanol as the eluent, Recrystallize the purified product from diethyl ether to obtain a solid product

properties

IUPAC Name

(2R,3S,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H44O7/c51-48-47-45(55-34-39-22-12-4-13-23-39)29-42(52-31-36-16-6-1-7-17-36)30-46(47)57-49(50(48)56-35-40-24-14-5-15-25-40)41-26-27-43(53-32-37-18-8-2-9-19-37)44(28-41)54-33-38-20-10-3-11-21-38/h1-30,48-51H,31-35H2/t48-,49+,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILSGIZVGHJADS-XMCAQRGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C3=C(C=C(C=C3OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC2C6=CC(=C(C=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@H](C3=C(C=C(C=C3OCC4=CC=CC=C4)OCC5=CC=CC=C5)O[C@@H]2C6=CC(=C(C=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-

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